molecular formula C6H8BrClN2 B1527134 3-Bromobenzene-1,2-diamine hydrochloride CAS No. 1187830-74-5

3-Bromobenzene-1,2-diamine hydrochloride

Cat. No.: B1527134
CAS No.: 1187830-74-5
M. Wt: 223.5 g/mol
InChI Key: CHEONOCWRBGCNH-UHFFFAOYSA-N
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Description

3-Bromobenzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C6H8BrClN2. It is a derivative of benzene, featuring a bromine atom and two amine groups on the benzene ring. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzene-1,2-diamine hydrochloride can be synthesized through various synthetic routes. One common method involves the bromination of benzene-1,2-diamine using bromine in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzene-1,2-diamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the amine groups to nitro groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitro groups to amine groups.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine atom, with nucleophiles such as sodium hydroxide or potassium iodide.

Major Products Formed:

  • Oxidation: Formation of 3-Bromobenzene-1,2-dinitrochloride.

  • Reduction: Formation of 3-Bromobenzene-1,2-diamine.

  • Substitution: Formation of 3-Iodobenzene-1,2-diamine or 3-Hydroxybenzene-1,2-diamine.

Scientific Research Applications

3-Bromobenzene-1,2-diamine hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Additionally, it is used in the development of new materials and as a reagent in various chemical reactions.

Mechanism of Action

3-Bromobenzene-1,2-diamine hydrochloride is similar to other brominated aromatic amines, such as 2-Bromobenzene-1,3-diamine and 4-Bromobenzene-1,2-diamine. its unique structure, with the bromine atom and amine groups in specific positions, gives it distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

  • 2-Bromobenzene-1,3-diamine

  • 4-Bromobenzene-1,2-diamine

  • 3-Bromobenzene-1,4-diamine

  • 2-Bromobenzene-1,2-diamine

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Properties

IUPAC Name

3-bromobenzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEONOCWRBGCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718460
Record name 3-Bromobenzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-74-5
Record name 3-Bromobenzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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